molecular formula C14H16ClNO3 B1286284 Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride CAS No. 1177362-09-2

Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride

Cat. No.: B1286284
CAS No.: 1177362-09-2
M. Wt: 281.73 g/mol
InChI Key: BIIBGZOWGFELSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride: is a chemical compound with the molecular formula C14H16ClNO3 It is a derivative of furoic acid and contains a benzylamino group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride typically begins with commercially available starting materials such as furoic acid, benzylamine, and methylating agents.

    Reaction Steps:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of carboxylic acid derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furoate derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways involving furan derivatives.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.

Industry:

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The furan ring provides a rigid scaffold that can enhance binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 5-[(amino)methyl]-2-furoate: Lacks the benzyl group, resulting in different chemical properties and reactivity.

    Methyl 5-[(phenylamino)methyl]-2-furoate: Contains a phenyl group instead of a benzyl group, leading to variations in steric and electronic effects.

    Methyl 5-[(methylamino)methyl]-2-furoate: Has a methyl group instead of a benzyl group, affecting its solubility and interaction with molecular targets.

Uniqueness:

Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride is unique due to the presence of the benzylamino group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable intermediate in drug development and biochemical research.

Properties

IUPAC Name

methyl 5-[(benzylamino)methyl]furan-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3.ClH/c1-17-14(16)13-8-7-12(18-13)10-15-9-11-5-3-2-4-6-11;/h2-8,15H,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIBGZOWGFELSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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